molecular formula C12H13BrO3 B3271797 Ethyl [4-(bromoacetyl)phenyl]acetate CAS No. 55453-49-1

Ethyl [4-(bromoacetyl)phenyl]acetate

Cat. No.: B3271797
CAS No.: 55453-49-1
M. Wt: 285.13 g/mol
InChI Key: LSLGMUQLSVUSOI-UHFFFAOYSA-N
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Description

Ethyl [4-(bromoacetyl)phenyl]acetate is an organic compound with the molecular formula C12H13BrO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromoacetyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl [4-(bromoacetyl)phenyl]acetate can be synthesized through a multi-step process:

    Bromination of Acetophenone: Acetophenone is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromoacetophenone.

    Formation of Ethyl Ester: The 4-bromoacetophenone is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

Ethyl [4-(bromoacetyl)phenyl]acetate undergoes several types of chemical reactions:

    Nucleophilic Substitution: The bromoacetyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.

    Reduction: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like dimethylformamide or acetonitrile.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in water or ethanol.

Major Products

    Nucleophilic Substitution: Formation of substituted acetophenones.

    Reduction: Formation of alcohol derivatives.

    Hydrolysis: Formation of phenylacetic acid derivatives.

Scientific Research Applications

Ethyl [4-(bromoacetyl)phenyl]acetate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: Utilized in the preparation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl [4-(bromoacetyl)phenyl]acetate depends on its application:

    As a Synthetic Intermediate: It acts as a building block in organic synthesis, participating in various chemical reactions to form more complex structures.

    In Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Ethyl [4-(bromoacetyl)phenyl]acetate can be compared with other similar compounds such as:

    Ethyl 4-bromophenylacetate: Lacks the acetyl group, making it less reactive in certain nucleophilic substitution reactions.

    4-Bromoacetophenone: Lacks the ethyl ester group, limiting its applications in esterification reactions.

    Ethyl 4-iodophenylacetate: Similar structure but with an iodine atom instead of bromine, leading to different reactivity and applications.

These comparisons highlight the unique reactivity and versatility of this compound in various chemical and biological contexts.

Properties

IUPAC Name

ethyl 2-[4-(2-bromoacetyl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-2-16-12(15)7-9-3-5-10(6-4-9)11(14)8-13/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLGMUQLSVUSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80515607
Record name Ethyl [4-(bromoacetyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55453-49-1
Record name Ethyl [4-(bromoacetyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 4-acetyl-phenylacetate from Example 25 Part A (489 mg, 2.4 mmol) was dissolved in CH2Cl2. Bromine (379 mg, 2.4 mmol) was added dropwise. The reaction was stirred at rt for 16 h. The reaction had decolorized from rust red to light yellow. The solvent was evaporated in vacuo to yield 680 mg (99%) of ethyl 2-(4-(2-bromoacetyl)phenyl)acetate as a light yellow oil. The product was used in the next step without further purification. MS 287.0 and 289.0 of equal intensities (M+H)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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